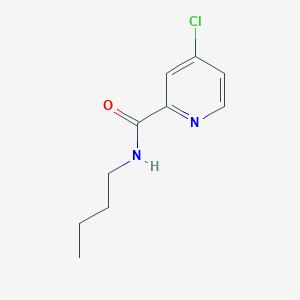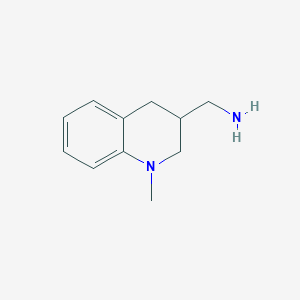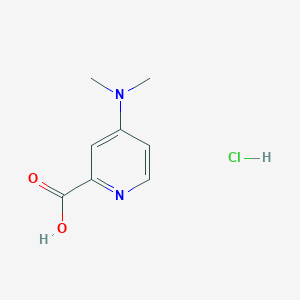
4-(Dimethylamino)picolinic acid hydrochloride
説明
Molecular Structure Analysis
The molecular formula of 4-(Dimethylamino)picolinic acid hydrochloride is C8H11ClN2O2 . The molecular weight is 202.64 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.64 . The boiling point and storage conditions are not specified .科学的研究の応用
Chemical Synthesis and Structural Analysis
4-(Dimethylamino)picolinic acid hydrochloride is involved in the synthesis of complex chemical structures, particularly in the formation of coordination compounds and salts with specific geometric configurations. For example, reactions involving this compound with stannic chloride and other reactants have led to the formation of structures like 4-(dimethylamino)pyridinium tetrachlorido(pyridine-2-carboxylato-κ2 N,O)stannate(IV), showcasing its utility in creating compounds with octahedral geometry and hydrogen bonding interactions (E. Najafi, M. Amini, S. Ng, 2012). Similar synthetic approaches have been applied in the creation of monosolvated salts with distinct crystalline structures and interaction patterns, further highlighting the versatility of this compound in facilitating the synthesis of complex inorganic compounds (E. Najafi, M. Amini, S. Ng, 2012).
Organic Light Emitting Diodes (OLEDs)
This compound also plays a critical role in the study and development of materials for OLED technology. Research has identified the cleavage of the picolinate ligand, akin to this compound, as a potential factor in the degradation and instability of phosphorescent dopants in OLEDs. Such findings are crucial for understanding the mechanisms behind device failure and for the development of more stable materials for OLED applications (E. Baranoff et al., 2012).
Catalysis
In the realm of catalysis, 4-(Dimethylamino)pyridine hydrochloride, a closely related compound, has been shown to be an effective recyclable catalyst for the acylation of inert alcohols. This highlights its potential in synthetic organic chemistry, particularly in reactions that require the formation of ester or amide bonds. The detailed investigation of its reaction mechanism opens new avenues for the development of efficient and sustainable catalytic processes (Zhihui Liu et al., 2014).
Sensing and Detection
Research into the derivatization of hydroxylated drugs has demonstrated the utility of picolinic acid esters, derived from this compound, in enhancing mass spectrometric ionization efficiency. This technique has shown significant improvements in the detection limits for challenging substances, such as cannabinoids in alternative specimens like hair and oral fluid. Such advancements underscore the importance of this compound in developing more sensitive and specific analytical methodologies for drug detection and forensic analysis (D. Thieme et al., 2015).
作用機序
Target of Action
The primary target of 4-(Dimethylamino)picolinic acid hydrochloride is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
this compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for its anti-infective and immunomodulatory properties .
Biochemical Pathways
this compound is a metabolite of tryptophan . It plays a key role in zinc transport, which is essential for the functioning of ZFPs . Disruption of zinc binding in ZFPs can affect various biochemical pathways, particularly those involved in viral replication and packaging .
Result of Action
The binding of this compound to ZFPs and the subsequent disruption of zinc binding result in the inhibition of ZFP function . This can lead to the inhibition of viral replication and packaging, contributing to its anti-viral properties . It can also affect normal cell homeostatic functions .
生化学分析
Biochemical Properties
4-(Dimethylamino)picolinic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleophilic catalysts and specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . These interactions are crucial for studying different biological processes and understanding the compound’s role in biochemical pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function . These effects make it a valuable tool for studying cellular processes and developing potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with nucleophilic catalysts and electrophiles plays a crucial role in its mechanism of action . These interactions can lead to enzyme inhibition or activation, which in turn affects gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that temperature can significantly impact the protonation degree of this compound derivatives, which in turn affects its biochemical properties and interactions . Understanding these temporal effects is crucial for accurately studying the compound’s behavior in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects, while higher dosages could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity at high doses is essential for developing safe and effective therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, picolinic acid, a related compound, is a metabolite of the tryptophan catabolism pathway and has been shown to influence the production of reactive nitrogen intermediates in macrophages . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for studying the compound’s effects on cellular function and developing targeted therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and developing effective therapeutic strategies.
特性
IUPAC Name |
4-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-9-7(5-6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWTYZKJIOVCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
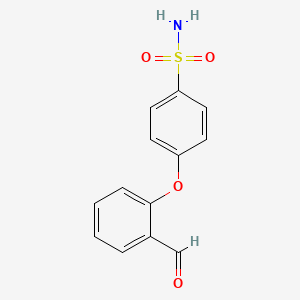
![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)

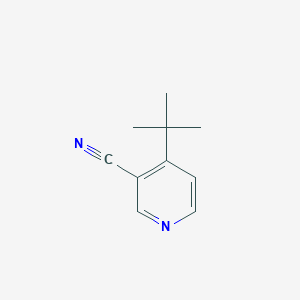

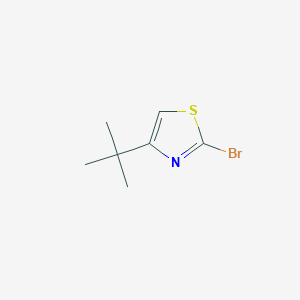
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
amine hydrochloride](/img/structure/B1437997.png)
